molecular formula C12H11Cl2N3O B8628956 4,6-Dichloro-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine CAS No. 90042-89-0

4,6-Dichloro-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine

Cat. No. B8628956
CAS RN: 90042-89-0
M. Wt: 284.14 g/mol
InChI Key: WOSGWRXHDVNRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C12H11Cl2N3O and its molecular weight is 284.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dichloro-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

90042-89-0

Product Name

4,6-Dichloro-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

4,6-dichloro-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C12H11Cl2N3O/c1-18-9-4-2-8(3-5-9)7-15-12-16-10(13)6-11(14)17-12/h2-6H,7H2,1H3,(H,15,16,17)

InChI Key

WOSGWRXHDVNRSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 27.5 g portion of 2,4,6-trichloropyrimidine was suspended in a mixed solvent of 200 ml ethanol and 200 ml methylene chloride, to which, under ice-cooling, was subsequently added dropwise 30 ml of 4-methoxybenzylamine. After 19 hours of stirring at the same temperature, 10 ml of 4-methoxybenzylamine was further added dropwise and the mixture was stirred for 18 hours. The reaction solution was mixed with 200 ml of 0.5 N phosphoric acid aqueous solution and extracted with chloroform, and then the organic layer was washed with saturated brine. After drying with anhydrous sodium sulfate, the solvent was evaporated under a reduced pressure, and the thus obtained residue was applied to a silica gel chromatography and developed with a chloroform-hexane (3:1) mixed solvent to obtain 13.3 g of 4,6-dichloro-2-(4-methoxybenzyl)aminopyrimidine and further developed with a chloroform-ethyl acetate (1:3) mixed solvent to obtain 24.2 g of 2,6-dichloro-4-(4-methoxybenzyl)aminopyrimidine. 2,6-Dichloro-4-(4-methoxybenzyl)aminopyrimidine
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
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reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

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